Murrayacoumarin B
CAS No.:
Cat. No.: VC1869037
Molecular Formula: C19H18O7
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H18O7 |
---|---|
Molecular Weight | 358.3 g/mol |
IUPAC Name | 8-hydroxy-7-[[3-methyl-3-[(4-methylidene-5-oxooxolan-2-yl)methyl]oxiran-2-yl]methoxy]chromen-2-one |
Standard InChI | InChI=1S/C19H18O7/c1-10-7-12(24-18(10)22)8-19(2)14(26-19)9-23-13-5-3-11-4-6-15(20)25-17(11)16(13)21/h3-6,12,14,21H,1,7-9H2,2H3 |
Standard InChI Key | RYBFLVMGRQCAQI-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(O1)COC2=C(C3=C(C=C2)C=CC(=O)O3)O)CC4CC(=C)C(=O)O4 |
Introduction
Chemical Classification and Structure
Murrayacoumarin B belongs to the class of compounds known as coumarins, which are characterized by a benzopyrone structure. More specifically, it is categorized as a furanone-coumarin due to its distinctive structural features. It is derived from the basic coumarin skeleton with specific functional groups that contribute to its unique biological properties.
Natural Sources
Plant Distribution
Murrayacoumarin B is primarily isolated from plants belonging to the genus Murraya, family Rutaceae. The main natural sources include:
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Murraya koenigii - Commonly known as curry leaf, this plant also contains various coumarins including Murrayacoumarin B .
The Murraya genus, which encompasses approximately 17 species distributed across Asia, Australia, and the Pacific Islands, has been extensively studied for its rich phytochemical composition . Plants from this genus have been used in traditional medicine to treat various ailments including fever, pain, and dysentery .
Phytochemical Context
Murrayacoumarin B is one of 413 compounds that have been isolated from various Murraya species between 1965 and 2023, as documented in comprehensive phytochemical studies . These compounds can be categorized as follows:
Compound Class | Number of Compounds | Percentage |
---|---|---|
Alkaloids | 193 | 46.9% |
Coumarins | 121 | 29.3% |
Flavonoids | 48 | 10.3% |
Terpenoids and other components | 51 | 13.5% |
As shown in the table, coumarins, including Murrayacoumarin B, constitute a significant proportion of the bioactive compounds isolated from Murraya species .
Extraction and Isolation
The isolation of Murrayacoumarin B typically involves several sequential processes:
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Collection and preparation of plant material, primarily leaves of Murraya siamensis
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Extraction using organic solvents through methods such as maceration or reflux extraction
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Fractionation using chromatographic techniques
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Purification through recrystallization or additional chromatographic methods
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Structural confirmation using spectroscopic analyses (NMR, MS, IR, UV)
The extraction yields and purity of Murrayacoumarin B depend significantly on the extraction methods and conditions employed. Modern isolation techniques have improved the efficiency of obtaining this compound for research purposes.
Biological Activities
Cytotoxic Properties
Apoptosis Induction
Research has revealed that Murrayacoumarin B induces apoptosis (programmed cell death) in cancer cells through specific cellular mechanisms. Key findings regarding its apoptotic effects include:
Structure-Activity Relationship
The biological activity of Murrayacoumarin B is closely linked to its structural features. Comparative analyses with other coumarins have provided insights into which structural elements are crucial for its pharmacological effects.
Comparative Analysis with Related Compounds
Murrayacoumarin B shares structural similarities with several other coumarins found in various plant species. The following table presents a comparative analysis of Murrayacoumarin B with related coumarin compounds:
Compound Name | Source Plant | Biological Activity | Unique Features |
---|---|---|---|
Murrayacoumarin B | Murraya siamensis | Cytotoxic, apoptosis induction | Activates caspase-9/caspase-3 pathway |
Umbelliferone | Various plants | Antimicrobial | Simple structure; widely studied |
Scopoletin | Scopolia carniolica | Antioxidant | Exhibits anti-inflammatory effects |
Coumarin | Various sources | Anticoagulant | Basic structure; precursor to many derivatives |
7-Hydroxycoumarin | Melilotus officinalis | Anticoagulant | Hydroxyl group enhances solubility |
Research Developments and Future Perspectives
Recent research on Murrayacoumarin B has focused primarily on elucidating its mechanism of action against cancer cells and exploring its potential therapeutic applications. Several research directions are currently being pursued:
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Investigation of its effects on additional cancer cell lines beyond HL-60
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Exploration of potential synergistic effects with established anticancer drugs
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Development of semi-synthetic derivatives with enhanced pharmacological properties
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Studies on its pharmacokinetic profile and bioavailability
Future research may focus on optimizing extraction methods, developing synthetic routes for Murrayacoumarin B production, and conducting more comprehensive assessments of its therapeutic potential through in vivo studies and clinical trials.
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